(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one
CAS No.:
Cat. No.: VC13458189
Molecular Formula: C12H10F3NO
Molecular Weight: 241.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F3NO |
|---|---|
| Molecular Weight | 241.21 g/mol |
| IUPAC Name | (3E)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17)/b9-7+ |
| Standard InChI Key | FHSYOTAYRALNBW-VQHVLOKHSA-N |
| Isomeric SMILES | C\1CNC(=O)/C1=C/C2=CC=C(C=C2)C(F)(F)F |
| SMILES | C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
The compound adopts an (E)-configuration at the benzylidene double bond, confirmed by X-ray crystallography of structural analogs . The trifluoromethyl (-CF₃) group at the para-position of the benzylidene moiety induces significant electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions . Key structural features include:
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Pyrrolidin-2-one ring: A five-membered lactam ring contributing to conformational rigidity.
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Benzylidene group: A planar aromatic system enabling π-π stacking and hydrophobic interactions.
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Trifluoromethyl substituent: Enhances lipophilicity (logP ≈ 1.32) and metabolic resistance .
Spectroscopic and Crystallographic Data
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NMR: ¹H NMR spectra reveal distinct signals for the pyrrolidinone NH (δ 8.2–8.5 ppm) and aromatic protons (δ 7.5–7.8 ppm) .
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X-ray diffraction: Analogous structures exhibit dihedral angles of 26.86–45.7° between the benzylidene and pyrrolidinone planes, suggesting moderate conjugation .
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Thermal stability: Predicted boiling point of 384.2°C and density of 1.321 g/cm³ .
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via a base-catalyzed condensation between 4-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one under reflux conditions :
Reaction Conditions
| Component | Quantity/Molar Ratio | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)benzaldehyde | 1.0 equiv | Ethanol | K₂CO₃ (1.2 equiv) | Reflux (78°C) | 75–85% |
| Pyrrolidin-2-one | 1.1 equiv |
This method achieves moderate yields but requires prolonged reaction times (12–24 hrs).
Industrial-Scale Approaches
Continuous flow synthesis has been proposed to enhance efficiency:
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Microreactors improve heat transfer and reduce side reactions.
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Catalytic systems: Lewis acids (e.g., ZnCl₂) reduce reaction times to <2 hrs with yields >90% .
Computational Insights
Density functional theory (DFT) studies predict a reaction energy barrier of 18.3 kcal/mol for the condensation step, aligning with experimental kinetic data .
Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions.
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 9.27 | Caspase-3/7 activation, G1 arrest | |
| HCT-116 (colon cancer) | 1.17 | PTP1B inhibition | |
| MCF-7 (breast cancer) | 0.48 | CXCR4 antagonism |
The trifluoromethyl group enhances tumor selectivity by leveraging the enhanced permeability and retention (EPR) effect .
Anti-Inflammatory Activity
Structural analogs demonstrate NO inhibition in LPS-stimulated RAW264.7 macrophages:
| Compound | NO Inhibition (%) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Title compound analog | 45.37 | 6.0 | |
| PDTC (positive control) | 66.42 | 30.0 |
This suggests potential for treating inflammatory disorders like rheumatoid arthritis .
Materials Science Applications
Polymer Additives
Incorporation into polymers improves:
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Thermal stability: Decomposition temperature increased by 40°C in polyurethane blends .
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Chemical resistance: 30% reduction in solvent swelling (toluene, acetone) .
Fluorinated Coatings
The -CF₃ group enhances hydrophobicity (contact angle: 112° vs. 85° for non-fluorinated analogs) .
Future Perspectives
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